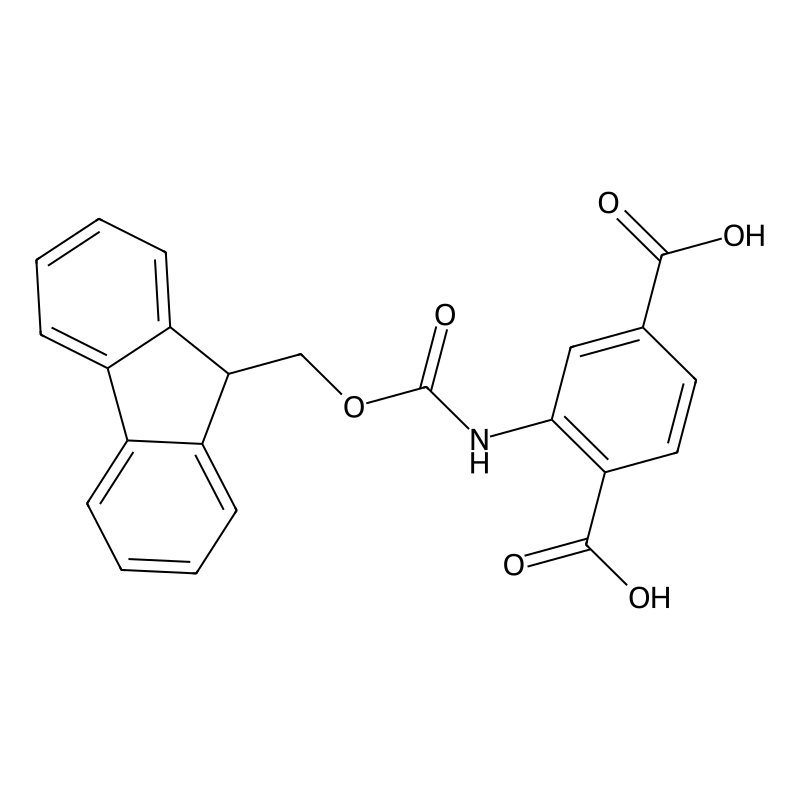Fmoc-2-aminobenzene-1,4-dicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fmoc-2-aminobenzene-1,4-dicarboxylic acid is a chemical compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-amino-1,4-benzenedicarboxylic acid structure. Its molecular formula is and it has a molecular weight of approximately 403.38 g/mol . The Fmoc group serves as a protective moiety for the amino group during peptide synthesis, allowing for selective reactions without interference from the amino functionality.
Peptide Synthesis
Fmoc-2-aminobenzene-1,4-dicarboxylic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) by sequentially adding amino acid units one by one onto a solid support. Fmoc-2-aminobenzene-1,4-dicarboxylic acid incorporates a 2-aminobenzene-1,4-dicarboxylic acid (more commonly known as 2-aminoterephthalic acid) moiety, which offers unique functionalities for peptide design.
The Fmoc (Fluorenylmethoxycarbonyl) group attached to the molecule acts as a protecting group for the amine functionality during peptide chain assembly. This protecting group ensures selective attachment of the subsequent amino acid to the desired position on the growing peptide chain []. Once the peptide synthesis is complete, the Fmoc group can be selectively cleaved under mild acidic conditions, revealing the free amine group essential for further reactions or peptide folding.
Protein Engineering
Fmoc-2-aminobenzene-1,4-dicarboxylic acid can be a useful tool for protein engineering, a field focused on modifying protein structures and functions. The presence of the 2-aminoterephthalic acid moiety in the molecule allows for the introduction of carboxylic acid groups at specific locations within a protein sequence. These carboxylic acid groups can serve various purposes in protein engineering, such as:
- Introducing new functionalities: Carboxylic acid groups can be used to attach additional molecules like probes, drugs, or imaging agents to the protein, enabling researchers to study protein interactions or develop targeted therapies [].
- Modulating protein interactions: The charged nature of carboxylic acid groups can influence protein-protein or protein-ligand interactions, allowing researchers to engineer proteins with altered binding properties [].
- Improving protein stability: Strategic placement of carboxylic acid groups can influence protein folding and stability, potentially leading to the development of more robust proteins for therapeutic or industrial applications [].
While specific biological activities of Fmoc-2-aminobenzene-1,4-dicarboxylic acid are not extensively documented, its derivatives and structural analogs have been studied for their potential roles in drug development and as building blocks for bioactive compounds. The presence of the amino group suggests potential interactions with biological targets, although detailed studies are required to elucidate specific activities.
The synthesis of Fmoc-2-aminobenzene-1,4-dicarboxylic acid can be achieved through several methods:
- Direct Protection: Starting from 2-amino-1,4-benzenedicarboxylic acid, the amino group can be protected using Fmoc chloride in a suitable solvent such as dimethylformamide (DMF) under basic conditions.
- Coupling Reactions: It can also be synthesized via coupling reactions where the Fmoc group is introduced during peptide synthesis processes, leveraging existing amino functionalities in other compounds .
Fmoc-2-aminobenzene-1,4-dicarboxylic acid finds applications primarily in:
- Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis due to its protective group that allows for multiple coupling steps without premature deprotection.
- Metal-Organic Frameworks: This compound serves as a linker in the construction of metal-organic frameworks (MOFs), which are utilized in gas storage, separation, and catalysis due to their porous nature .
Interaction studies involving Fmoc-2-aminobenzene-1,4-dicarboxylic acid typically focus on its role in peptide synthesis and its interactions within MOF structures. These studies often explore how the functional groups influence binding affinities and stability within various chemical environments. For example, research has shown that the amino group can affect coordination modes in metal complexes formed with this compound .
Several compounds share structural similarities with Fmoc-2-aminobenzene-1,4-dicarboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzoic Acid | Contains an amino group and carboxylic acid | Lacks the Fmoc protective group |
| 4-Aminobenzoic Acid | Similar amino and carboxylic functionalities | Different position of amino group |
| 3-Aminobenzoic Acid | Contains an amino group with carboxyl groups | Different position affects reactivity |
| 2-Amino-1,3-benzenedicarboxylic Acid | Contains two carboxyl groups | Different arrangement of functional groups |
Fmoc-2-aminobenzene-1,4-dicarboxylic acid stands out due to its specific arrangement of functional groups and the presence of the Fmoc protecting group, which enhances its utility in peptide synthesis compared to other similar compounds.








